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Compound of Interest

Compound Name:
4-(1H-Imidazol-1-

yl)benzenecarbothioamide

Cat. No.: B1305952 Get Quote

Extensive searches of scientific literature and databases did not yield any specific information

on the kinase selectivity profile of the compound 4-(1H-Imidazol-1-
yl)benzenecarbothioamide. No published experimental data was found detailing its inhibitory

activity against a panel of kinases.

This suggests that the compound may not have been extensively studied as a kinase inhibitor,

or the research has not been made publicly available. Therefore, a direct comparison guide on

the kinase selectivity of 4-(1H-Imidazol-1-yl)benzenecarbothioamide cannot be provided at

this time.

Alternative Compounds with Imidazole Scaffolds
For researchers interested in the potential of imidazole-containing molecules as kinase

inhibitors, several structurally related compounds have been characterized. Below is a

summary of the kinase selectivity profiles for two such examples, providing insights into how

the imidazole scaffold can be incorporated into potent and selective kinase inhibitors.

Comparison of Alternative Imidazole-Containing
Kinase Inhibitors
This section provides a comparative analysis of two distinct imidazole-based compounds that

have been evaluated for their kinase inhibitory activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1305952?utm_src=pdf-interest
https://www.benchchem.com/product/b1305952?utm_src=pdf-body
https://www.benchchem.com/product/b1305952?utm_src=pdf-body
https://www.benchchem.com/product/b1305952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A 2,4-Disubstituted Imidazole Carboxamide as a
Selective TAK1 Inhibitor
A novel 2,4-disubstituted imidazole carboxamide has been identified as a potent and selective

inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in

inflammatory and cancer pathways.

Table 1: Kinase Selectivity Profile of Imidazole 22

Kinase Target % Inhibition at 10 µM IC₅₀ (µM)

TAK1 >99% <0.1

ABL1(H369P) >65% Not Reported

EIF2AK1 >65% Not Reported

TNK2 >65% Not Reported

YANK1 >65% Not Reported

Other 463 kinases <65% Not Reported

Data sourced from a high-throughput kinase screen.[1]

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)

The biochemical potency of the imidazole compound was determined using a LanthaScreen™

biochemical kinase inhibition assay. The assay measures the inhibition of TAK1-TAB1 fusion

protein in the presence of 10 µM ATP. Staurosporine was used as a positive control. The assay

quantifies the amount of phosphorylated substrate after the kinase reaction, and the IC₅₀ value

is calculated from the dose-response curve.[1]

Experimental Workflow for Kinase Profiling
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Caption: Workflow for determining the potency and selectivity of a kinase inhibitor.
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Phenylacetamide with a 1H-Imidazol-5-one Moiety as a
Multi-Kinase Downregulator
A phenylacetamide derivative containing a 1H-imidazol-5-one moiety, KIM-161, has

demonstrated potent anticancer activity by downregulating multiple kinases within cancer cells.

Table 2: Kinase Downregulation Profile of KIM-161 in HL60 Cells

Kinase Family/Pathway Effect

BRK Family Downregulated

FLT Family Downregulated

JAK Family Downregulated

ERK1/2 Signaling Strongly Suppressed

GSK-3α/β Signaling Strongly Suppressed

HSP27 Signaling Strongly Suppressed

STAT2 Signaling Strongly Suppressed

AMPKα1 Phosphorylation Downregulated

Data from a phosphokinase array profiling study.[2]

Experimental Protocol: Phosphokinase Array

The effect of KIM-161 on kinase activity was assessed using a PamChip® tyrosine kinase

microarray. HL60 leukemia cells were treated with the compound for 48 hours. The cell lysate

was then incubated with the microarray, which contains peptides specific for 143 tyrosine

kinases. The phosphorylation of these peptides, indicating kinase activity, was measured and

compared to untreated control cells to determine the change in kinase activity.[2]

Signaling Pathway Visualization
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Caption: Effect of KIM-161 on various kinase families and signaling pathways.

In summary, while no specific data exists for 4-(1H-Imidazol-1-yl)benzenecarbothioamide,

the broader class of imidazole-containing compounds demonstrates significant potential for

developing both highly selective and multi-targeted kinase inhibitors. The provided examples

illustrate the diverse biological activities that can be achieved with this versatile chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1305952#selectivity-profile-of-4-1h-imidazol-1-yl-
benzenecarbothioamide-against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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